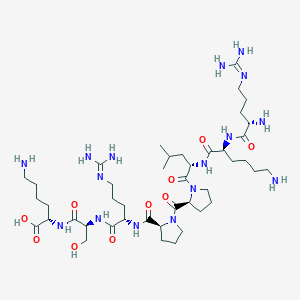

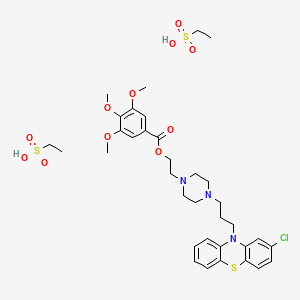

![molecular formula C19H14F9NO2 B14176603 9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one CAS No. 355822-08-1](/img/structure/B14176603.png)

9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

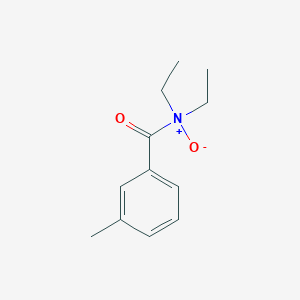

9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one is a per- and poly-fluoroalkyl substance (PFAS) that has been studied for its potential endocrine-disrupting effects. PFASs are widely used in various industrial applications and consumer products due to their unique chemical properties, such as resistance to heat, water, and oil .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The nonafluorobutyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one has been studied for its potential endocrine-disrupting effects, particularly its ability to inhibit the human androgen receptor (hAR). This compound has shown significant antiandrogenic effects at relatively low concentrations, making it a valuable tool for studying endocrine disruption and its impact on human health .

In addition to its use in endocrine disruption research, this compound may have applications in other fields, such as:

Chemistry: As a model compound for studying the reactivity of PFASs.

Biology: Investigating the biological effects of PFASs on various cellular processes.

Medicine: Exploring potential therapeutic applications or adverse effects related to endocrine disruption.

Industry: Understanding the environmental and health impacts of PFASs used in industrial applications.

Mécanisme D'action

The mechanism of action of 9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one involves its ability to inhibit the transactivation of the human androgen receptor (hAR) induced by testosterone. This inhibition occurs through a competitive binding mechanism, where the compound competes with testosterone for binding to the hAR. As a result, the expression of androgen-responsive genes, such as PSA and FKBP5, is significantly decreased .

Comparaison Avec Des Composés Similaires

Similar compounds to 9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one include:

2-(heptafluoropropyl)-3-phenylquinoxaline: Another PFAS with significant antiandrogenic effects.

2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-nitrophenyl)pentanamide: A PFAS that also exhibits antiandrogenic activity.

These compounds share similar structural features and biological activities, but each has unique properties that make them valuable for different research applications. The uniqueness of this compound lies in its specific structure and its ability to inhibit hAR transactivation through competitive binding .

Propriétés

Numéro CAS |

355822-08-1 |

|---|---|

Formule moléculaire |

C19H14F9NO2 |

Poids moléculaire |

459.3 g/mol |

Nom IUPAC |

6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |

InChI |

InChI=1S/C19H14F9NO2/c20-16(21,17(22,23)18(24,25)19(26,27)28)12-8-13(30)31-15-10-4-2-6-29-5-1-3-9(14(10)29)7-11(12)15/h7-8H,1-6H2 |

Clé InChI |

QIXJBQLHXCUZTC-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)

![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)

![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)